5-Chloro-6-(trifluoromethyl)-3-(methylthio)-1,2,4-triazine
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Description
5-Chloro-6-(trifluoromethyl)-3-(methylthio)-1,2,4-triazine is a useful research compound. Its molecular formula is C5H3ClF3N3S and its molecular weight is 229.61 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-6-(trifluoromethyl)-3-(methylthio)-1,2,4-triazine is a heterocyclic compound belonging to the triazine family. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4ClF3N2S with a molecular weight of approximately 278.68 g/mol. The structural characteristics include a chloro group, trifluoromethyl group, and a methylthio group which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain triazine derivatives exhibited IC50 values as low as 0.20 µM against A549 lung cancer cells and 1.25 µM against MCF-7 breast cancer cells . The mechanism of action often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, leading to reduced cell proliferation and increased apoptosis.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazine Derivative 1 | A549 | 0.20 |
Triazine Derivative 2 | MCF-7 | 1.25 |
Triazine Derivative 3 | HeLa | 1.03 |
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have also been explored extensively. Compounds in this class have demonstrated efficacy against a range of pathogens including bacteria and fungi. For example, a derivative showed significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of triazines has been linked to their ability to inhibit pro-inflammatory cytokines. Research indicates that certain triazine derivatives can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a role in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Modifications at specific positions on the triazine ring can enhance potency and selectivity. For instance, increasing the number of fluorine atoms has been associated with improved anticancer activity due to enhanced lipophilicity and better interaction with biological targets .
Case Studies
- Study on Anticancer Efficacy : A comprehensive evaluation was conducted on various triazine derivatives where one compound demonstrated an IC50 value of 15.83 µM against MDA-MB-231 breast cancer cells, showing promise as a lead compound for further development .
- Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives were tested against multiple strains of bacteria and fungi, revealing that modifications led to enhanced activity against resistant strains .
Properties
Molecular Formula |
C5H3ClF3N3S |
---|---|
Molecular Weight |
229.61 g/mol |
IUPAC Name |
5-chloro-3-methylsulfanyl-6-(trifluoromethyl)-1,2,4-triazine |
InChI |
InChI=1S/C5H3ClF3N3S/c1-13-4-10-3(6)2(11-12-4)5(7,8)9/h1H3 |
InChI Key |
HBELPKHMZBEOPP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(N=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.